N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related oxadiazole derivatives involves multiple steps, including cyclization and substitution reactions. For example, 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was synthesized through a process starting with 2-methoxybenzohydrazide, forming a hydrazone, which was then cyclized to oxadiazole, and finally treated with hydrazine hydrate to afford the product (Taha et al., 2014).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including those with a methoxyphenyl group, has been elucidated using techniques such as X-ray crystallography. These studies provide insights into the compound's conformation, crystal packing, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Kumara et al., 2017).
Chemical Reactions and Properties
Oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring. These compounds often exhibit interesting chemical properties, such as the ability to act as ligands in coordination complexes, demonstrating the versatility of the oxadiazole moiety in forming chemically and biologically relevant structures (Singh et al., 2009).
Scientific Research Applications
Pharmacological Evaluation and Antagonistic Properties
The compound's derivatives have been synthesized and evaluated for their potential as pharmacological agents. For example, analogs of this compound have shown significant affinity and antagonistic properties towards certain receptors. Studies have focused on the synthesis of these derivatives to explore their pharmacological potential, demonstrating their effectiveness in various assays and models. These findings contribute to the development of new therapeutic agents targeting specific receptors (Yi Liao et al., 2000).
Antimicrobial and Antitumor Potential
Research has also delved into the antimicrobial and antitumor potential of 1,3,4-oxadiazole derivatives, including N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide. Computational and pharmacological evaluations have identified novel derivatives with significant activities against various targets, highlighting their potential in treating microbial diseases and inhibiting tumor growth (M. Faheem, 2018).
Corrosion Inhibition
In materials science, derivatives of the compound have been explored as corrosion inhibitors. Their efficacy in preventing corrosion in metallic materials, especially in acidic environments, has been demonstrated through various studies. The inhibition process is attributed to the adsorption of these molecules on the metal surface, showcasing their potential in enhancing the durability of metals in corrosive conditions (M. Bouklah et al., 2006).
Enzyme Activity Modulation
Some studies have investigated the effects of bis-1,3,4- oxadiazole rings containing glycine moieties on the activity of certain enzymes. These compounds have shown to modulate the activities of transferase enzymes, which could have implications in various biochemical and therapeutic contexts (I. H. Tomi et al., 2010).
properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-13-9-5-3-7-11(13)16-19-20-17(25-16)18-15(21)12-8-4-6-10-14(12)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURSULMEOKPRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.